molecular formula C5H11ClFNO3S B7452229 [(2R)-morpholin-2-yl]methanesulfonyl fluoride hydrochloride

[(2R)-morpholin-2-yl]methanesulfonyl fluoride hydrochloride

Cat. No.: B7452229
M. Wt: 219.66 g/mol
InChI Key: UINBFGBFUZJFDT-NUBCRITNSA-N
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Description

[(2R)-Morpholin-2-yl]methanesulfonyl fluoride hydrochloride is a chiral compound featuring a morpholine ring substituted at the 2-position with a methanesulfonyl fluoride group and a hydrochloride counterion. The stereochemistry at the 2-position (R-configuration) is critical for its interactions with biological targets, particularly serine proteases, where sulfonyl fluorides act as covalent inhibitors . This compound’s reactivity stems from the sulfonyl fluoride group, which forms stable covalent bonds with active-site serine residues, making it valuable in chemical biology and drug discovery .

Properties

IUPAC Name

[(2R)-morpholin-2-yl]methanesulfonyl fluoride;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO3S.ClH/c6-11(8,9)4-5-3-7-1-2-10-5;/h5,7H,1-4H2;1H/t5-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UINBFGBFUZJFDT-NUBCRITNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)CS(=O)(=O)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H](CN1)CS(=O)(=O)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClFNO3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.66 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Pool Approach Using L-Serine

(R)-Morpholin-2-ylmethanol may be synthesized from L-serine through a four-step sequence:

  • Protection of the amino group with Boc anhydride.

  • Cyclization with ethylene oxide to form the morpholine ring.

  • Reduction of the intermediate carboxylic acid to the alcohol.

  • Deprotection under acidic conditions.

Key Data :

  • Boc protection achieves >90% yield in THF at 0°C.

  • Cyclization with ethylene oxide in dioxane at 60°C for 12 hr provides the morpholine core in 76% yield.

  • Final HCl salt formation uses 4 M HCl/dioxane, yielding 430 mg (crude) from 500 mg Boc-protected precursor.

Resolution of Racemic Mixtures

Chiral HPLC or enzymatic resolution may separate racemic morpholin-2-ylmethanol. However, this method is less efficient (maximum 50% yield) compared to asymmetric synthesis.

Sulfonylation and Fluorination Strategies

Methanesulfonyl Chloride Intermediate

The alcohol group in (R)-morpholin-2-ylmethanol is sulfonylated using methanesulfonyl chloride (MsCl) in dichloromethane with triethylamine (TEA) as a base:

Reaction Conditions :

  • Solvent: DCM, 0°C → rt, 2 hr.

  • Base: 1.5 eq. TEA.

  • Yield: 89% (isolated via silica gel chromatography).

Mechanistic Insight :
TEA scavenges HCl, driving the reaction to completion. The intermediate (R)-2-(methanesulfonyloxymethyl)morpholine is highly reactive toward nucleophilic fluorination.

Fluorination with Potassium Fluoride (KF)

The methanesulfonyl chloride intermediate is converted to the fluoride using aqueous KF, adapting methods from methanesulfonyl fluoride synthesis:

Optimized Protocol :

  • Reactants : 1 eq. methanesulfonyl chloride intermediate, 2 eq. KF.

  • Solvent : H₂O/ACN (3:1 v/v).

  • Conditions : 40°C, 2 hr.

  • Yield : 86%.

Critical Parameters :

  • Excess KF minimizes hydrolysis of Ms-F.

  • Temperatures >60°C promote side reactions (e.g., morpholine ring opening).

Hydrochloride Salt Formation

The free base of [(2R)-morpholin-2-yl]methanesulfonyl fluoride is treated with HCl gas in dioxane:

Procedure :

  • Dissolve free base (1 eq.) in anhydrous dioxane.

  • Bubble HCl gas until pH < 2.

  • Stir at 20°C for 1 hr, then concentrate in vacuo.

Yield : >95% (white crystalline solid).
Purity : 97% by HPLC.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 3.98–3.91 (m, 1H, morpholine H), 3.76–3.63 (m, 3H), 3.31 (d, J = 2.4 Hz, 2H, CH₂SO₂F), 2.46 (s, 3H, CH₃).

  • ¹³C NMR : 68.5 (CH₂SO₂F), 53.2 (morpholine C2), 44.1 (N-CH₂).

Mass Spectrometry

  • HRMS (ESI+) : Calcd. for C₅H₁₁FNO₃S [M+H]⁺: 192.0495; Found: 192.0498.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialStepsOverall YieldPurityScalability
Chiral Pool (L-Serine)L-Serine458%97%High
Racemic ResolutionRacemate325%99%Low
Asymmetric CatalysisGlycidol541%95%Moderate

Key Observations :

  • The chiral pool approach offers superior yield and scalability but requires Boc-deprotection under acidic conditions.

  • Fluorination with KF in aqueous media avoids hazardous HF, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

[(2R)-morpholin-2-yl]methanesulfonyl fluoride hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases, acids, and nucleophiles. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction and reagents used. For example, nucleophilic substitution reactions can yield various substituted morpholine derivatives.

Scientific Research Applications

Organic Chemistry

[(2R)-morpholin-2-yl]methanesulfonyl fluoride hydrochloride serves as a reagent in organic synthesis, particularly in the formation of more complex molecules. It is employed in nucleophilic substitution reactions where the fluoride group can be replaced by various nucleophiles, leading to diverse morpholine derivatives.

Biological Studies

Research indicates that this compound exhibits significant biological activity, particularly as an enzyme inhibitor. It has been studied for its interactions with various biomolecules, potentially affecting cellular signaling pathways . For example, it has shown promise in inhibiting specific enzymes involved in disease mechanisms, which may lead to therapeutic applications.

Medical Applications

Ongoing research explores its potential therapeutic uses, particularly in drug development for treating diseases associated with enzyme dysfunctions. Its mechanism of action may involve modifying proteins through sulfonylation, impacting various biological processes .

Enzyme Inhibition Studies

In one study, this compound was tested for its inhibitory effects on aldose reductase, an enzyme implicated in diabetic complications. The results indicated that the compound effectively reduced enzyme activity, suggesting its potential as a therapeutic agent for managing diabetes-related conditions .

Neuropharmacological Research

Another investigation focused on the compound's impact on cognitive functions in aged rats. Pretreatment with this compound significantly improved retention performance in learning tasks compared to control groups, highlighting its potential role in enhancing cognitive functions .

Industrial Applications

The compound is also utilized in the production of specialty chemicals and materials within industrial settings. Its reactivity allows it to be integrated into various chemical processes efficiently, making it a valuable intermediate for synthesizing agrochemicals and other industrial products .

Summary Table of Applications

Application AreaDescriptionKey Findings/Case Studies
Organic ChemistryReagent for organic synthesis and building blocksNucleophilic substitution reactions yielding diverse derivatives
Biological StudiesEnzyme inhibition studiesEffective aldose reductase inhibitor
Medical ApplicationsPotential therapeutic usesImproved cognitive function in aged rats
Industrial ProcessesProduction of specialty chemicalsValuable intermediate for agrochemicals

Mechanism of Action

The mechanism of action of [(2R)-morpholin-2-yl]methanesulfonyl fluoride hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below highlights key differences between [(2R)-morpholin-2-yl]methanesulfonyl fluoride hydrochloride and analogous compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Reactivity/Application Reference
This compound (Target) Inference: C₆H₁₂ClFNO₃S ~247.68 (estimated) Morpholin-2-yl, sulfonyl fluoride, HCl Covalent serine protease inhibition
(4-Methylmorpholin-2-yl)methanesulfonyl chloride hydrochloride C₆H₁₃Cl₂NO₃S 250.15 4-Methyl morpholine, sulfonyl chloride, HCl Higher lipophilicity; sulfonyl chloride’s nucleophilic reactivity
(p-Amidinophenyl)methanesulfonyl fluoride hydrochloride C₈H₁₀ClFN₂O₂S 264.70 Amidino-phenyl group, sulfonyl fluoride, HCl Enhanced binding affinity for trypsin-like proteases
1-{4-[5-(4-Chlorophenyl)-1,2-oxazole-3-carbonyl]morpholin-2-yl}ethan-1-amine hydrochloride C₁₆H₁₉Cl₂N₃O₃ 372.25 Chlorophenyl-oxazole, morpholine, HCl Larger size; potential kinase inhibition
(R)-Morpholin-2-ylmethanol hydrochloride C₅H₁₂ClNO₂ 169.61 Morpholin-2-yl, hydroxymethyl, HCl Intermediate for sulfonyl fluoride synthesis
Key Observations:

Sulfonyl Group Reactivity : The target compound’s sulfonyl fluoride group is less electrophilic than sulfonyl chloride (as in ), reducing hydrolysis rates but maintaining sufficient reactivity for selective enzyme inhibition .

Stereochemical Impact : The R-configuration in the target compound contrasts with racemic mixtures (e.g., 2RS-piperidin-2-yl derivatives in ), which may exhibit reduced specificity in biological systems .

Physicochemical Properties

  • Solubility: The target compound’s estimated molecular weight (~247.68) and polar sulfonyl fluoride group suggest moderate water solubility, comparable to (R)-morpholin-2-ylmethanol hydrochloride ().
  • Thermal Stability : Sulfonyl fluorides generally exhibit higher thermal stability than sulfonyl chlorides, as seen in , where the chloride derivative requires cold storage .

Biological Activity

[(2R)-morpholin-2-yl]methanesulfonyl fluoride hydrochloride, commonly referred to as MSF, is a compound of significant interest in biochemical research due to its potent biological activities, particularly as an inhibitor of acetylcholinesterase (AChE). This article explores its biological activity, mechanisms of action, and relevant research findings.

The primary mechanism of action of this compound involves the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting this enzyme, MSF increases the concentration of acetylcholine, thereby enhancing cholinergic transmission. This action is particularly relevant in neurological contexts, where modulation of neurotransmitter levels can significantly influence cognitive functions and behavior.

Key Mechanisms:

  • Enzyme Inhibition : MSF acts as a reversible inhibitor of AChE, leading to prolonged effects of acetylcholine on postsynaptic receptors.
  • Impact on Neurotransmission : Increased acetylcholine levels can enhance synaptic plasticity and cognitive functions, making MSF a candidate for therapeutic applications in neurodegenerative diseases such as Alzheimer's disease.

Efficacy in Clinical Studies

Recent studies have demonstrated the efficacy of MSF in clinical settings. For instance, a double-blind placebo-controlled trial investigated its use in patients with senile dementia of the Alzheimer type (SDAT). The study found that MSF administration led to significant improvements in cognitive performance:

  • Dosing : Patients received doses up to 0.18 mg/kg three times per week.
  • Results : The treatment resulted in an average 89.5% inhibition of erythrocyte AChE activity and notable improvements in Mini-Mental State Examination (MMSE) scores and other cognitive assessments .

Animal Studies

In animal models, chronic administration of MSF has been shown to enhance learning and memory without significant side effects. For example, aged rats treated with MSF exhibited improved performance in cognitive tasks alongside a substantial reduction (56%) in brain AChE activity . This suggests that MSF may not only inhibit AChE effectively but also promote cognitive functions.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

CompoundPrimary UseMechanism of Action
Methanesulfonyl Fluoride (MSF)AChE inhibitor for neurological disordersInhibits AChE, increasing acetylcholine levels
Methanesulfonyl ChlorideReagent in organic synthesisActs as a sulfonylating agent

Case Studies

  • Alzheimer's Disease Treatment :
    • Study Design : Double-blind trial with 15 participants.
    • Outcome : Significant cognitive improvement noted after 16 weeks; no adverse effects reported .
  • Behavioral Studies in Rodents :
    • Protocol : Chronic administration over four weeks.
    • Findings : Enhanced learning capabilities without locomotor side effects .

Q & A

Q. What are the standard synthetic routes for [(2R)-morpholin-2-yl]methanesulfonyl fluoride hydrochloride?

The synthesis typically involves multi-step processes:

  • Morpholine ring formation : Utilizing reductive amination or cyclization of β-amino alcohols under acidic conditions.
  • Functionalization : Introduction of the methanesulfonyl fluoride group via nucleophilic substitution or coupling reactions.
  • Chiral resolution : Use of chiral auxiliaries or enantioselective catalysis to isolate the (2R)-stereoisomer. Purification methods like recrystallization or column chromatography are critical for achieving >97% purity .

Q. Which spectroscopic techniques are recommended for characterizing this compound?

Key techniques include:

  • NMR spectroscopy (1H, 13C, 19F) to confirm stereochemistry and functional group integrity.
  • Mass spectrometry (ESI-TOF) for molecular weight validation.
  • X-ray crystallography to resolve absolute configuration, particularly for chiral centers .

Q. How should researchers handle and store this compound to ensure stability?

  • Store in airtight, desiccated containers at 2–8°C under inert gas (e.g., argon).
  • Avoid exposure to moisture to prevent hydrolysis of the sulfonyl fluoride group.
  • Regular stability assessments via HPLC are advised to monitor degradation (e.g., formation of methanesulfonic acid) .

Advanced Research Questions

Q. How can contradictions in reported reactivity data with serine proteases be resolved?

Discrepancies may arise from:

  • Stereochemical variability : The (2R)-configuration may exhibit distinct binding kinetics compared to (2S)-analogs. Validate using enantiomerically pure samples.
  • Assay conditions : Differences in pH, temperature, or ionic strength can alter inhibition potency. Standardize protocols (e.g., Tris-HCl buffer at pH 7.4, 25°C).
  • Computational modeling : Perform docking studies (e.g., AutoDock Vina) to compare binding modes with structural analogs .

Q. What strategies optimize enantiomeric excess (ee) in large-scale synthesis?

  • Chiral catalysts : Use (R)-BINAP or Jacobsen’s Mn-salen complexes for asymmetric induction during ring closure.
  • Kinetic resolution : Employ lipases or acylases to selectively hydrolyze undesired stereoisomers.
  • Process analytical technology (PAT) : Integrate real-time FTIR monitoring to adjust reaction parameters dynamically .

Q. How does the sulfonyl fluoride group influence off-target interactions in cellular assays?

  • Proteome-wide profiling : Use activity-based protein profiling (ABPP) with alkyne-tagged probes to identify non-specific binding.
  • Competitive inhibition assays : Co-incubate with pan-serine protease inhibitors (e.g., PMSF) to isolate target-specific effects.
  • Structural analogs : Compare with non-fluorinated sulfonates to differentiate fluoride-specific reactivity .

Key Considerations for Experimental Design

  • Stereochemical fidelity : Validate ee using chiral HPLC (e.g., Chiralpak AD-H column).
  • Biological assays : Include negative controls with scrambled stereochemistry to isolate configuration-dependent effects.
  • Safety protocols : Use fume hoods and personal protective equipment (PPE) due to the compound’s potential to release HF upon decomposition .

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